molecular formula C20H19FN2O3 B2979897 Methyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 301858-68-4

Methyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2979897
M. Wt: 354.381
InChI Key: QYMHBKWLFBQTQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the pyrimidine ring. The exact synthesis process would depend on the specific reactions used to introduce each group. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring suggests that the compound may exhibit aromaticity, which could affect its chemical behavior. The various substituents on the ring would also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the carboxylate group could potentially undergo reactions such as esterification or decarboxylation. The fluorophenyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Synthetic Methodologies and Derivative Compounds

Research has focused on synthesizing and exploring the properties of tetrahydropyrimidine derivatives due to their biological relevance and potential therapeutic applications. Notable methodologies include:

  • The synthesis of tetrahydro-2-oxopyrimidine derivatives through hydrogenolysis and hydrolysis reactions, exploring their transformation into various heterocyclic compounds and potential for producing furo-[3,4-d]pyrimidines via bromination and decarboxylation processes (Zigeuner, Knopp, & Blaschke, 1976).
  • Development of a microwave-assisted, solvent-free method to synthesize methyl 6-methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, showcasing a modified Biginelli reaction for high-yield production (Qing Chen et al., 2012).

Biological Activities

The biological activities of tetrahydropyrimidine derivatives have been a significant focus, with studies investigating their anti-inflammatory, antihypertensive, and anti-ulcer properties:

  • Investigation into the anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives, highlighting moderate efficacy at certain dosages compared with indomethacin, a standard anti-inflammatory drug (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
  • Synthesis of 1,4-dihydropyridines/pyrimidines with reported antihypertensive activity, providing insights into the structure-activity relationship and potential for developing molecules with lesser toxicity and side effects (Kulbhushan Rana et al., 2004).

Structural Analysis and Solvatomorphism

Research also delves into the structural analysis of these compounds, including solvatomorphism, which refers to the ability of a compound to form different crystal structures depending on the solvent present during crystallization:

  • Analysis of solvatomorphs of Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, revealing the crystal structures and the impact of solvated forms on the compound's properties (Annie Cleetus et al., 2020).

Future Directions

The future research directions for this compound could include studying its potential uses, investigating its mechanism of action, and optimizing its synthesis process. It could also involve exploring its physical and chemical properties in more detail .

properties

IUPAC Name

methyl 3-benzyl-6-(2-fluorophenyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-13-17(19(24)26-2)18(15-10-6-7-11-16(15)21)22-20(25)23(13)12-14-8-4-3-5-9-14/h3-11,18H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMHBKWLFBQTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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